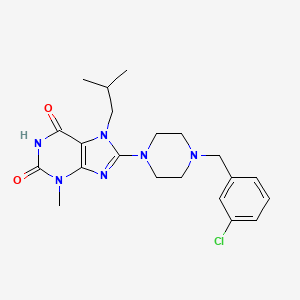

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative featuring a 3-chlorobenzyl-substituted piperazine moiety at position 8, an isobutyl group at position 7, and a methyl group at position 2.

Properties

IUPAC Name |

8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-9-7-26(8-10-27)13-15-5-4-6-16(22)11-15/h4-6,11,14H,7-10,12-13H2,1-3H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFAAHFQMZIDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

Introduction of the 3-Chlorobenzyl Group: This step involves the alkylation of the piperazine ring with 3-chlorobenzyl chloride under basic conditions.

Attachment of the Purine Core: The purine core is introduced through a condensation reaction with an appropriate purine derivative.

Addition of the Isobutyl Group: The isobutyl group is incorporated via an alkylation reaction using isobutyl bromide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds within the molecule, forming smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets such as enzymes and receptors.

Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.

Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Insights :

Position 7 Modifications: Isobutyl (target compound) vs. In contrast, 2-chlorobenzyl introduces steric and electronic effects that may favor π-π stacking in receptor pockets . Thietan-3-yl (F-168): The sulfur-containing ring confers rigidity, which may stabilize bioactive conformations critical for antithrombotic activity .

Position 8 Modifications: 4-(3-Cl-benzyl)piperazine (target) vs. piperazine (F-168): The 3-Cl-benzyl group in the target compound could enhance binding to hydrophobic pockets in kinases or GPCRs, while unsubstituted piperazine in F-168 improves solubility for intravenous administration .

Position 3 Modifications :

- Methyl (target, F-168, 73l) is a conserved feature across analogs, likely minimizing metabolic degradation via cytochrome P450 enzymes.

Biological Activity

The compound 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a purine core with various functional groups that may influence its biological activity.

Pharmacological Effects

- Antitumor Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

The biological activities of the compound can be attributed to several mechanisms:

- Receptor Binding : The piperazine moiety is known for enhancing receptor affinity, particularly in neurotransmitter systems. This could explain its activity in neurological disorders.

- Enzyme Interaction : The presence of the chlorobenzyl group may facilitate interactions with specific enzymes, leading to inhibition and subsequent therapeutic effects .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor effects of the compound in various cancer models. It was found that treatment led to a significant reduction in tumor size compared to control groups, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analyses.

Study 2: Antimicrobial Screening

In another investigation, the compound was tested against multiple bacterial strains. Results indicated that it exhibited significant antimicrobial activity, particularly against Bacillus subtilis, with a calculated IC50 of 2.14 µM . This highlights its potential as a lead compound for developing new antibiotics.

Study 3: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that the compound effectively inhibited AChE with an IC50 value of 0.63 µM, suggesting it could be beneficial in managing cholinergic dysfunctions .

Data Table

The following table summarizes key biological activities and their respective IC50 values:

| Biological Activity | Target Organism/Enzyme | IC50 Value (µM) |

|---|---|---|

| Antibacterial | Salmonella typhi | 2.14 |

| Antibacterial | Bacillus subtilis | 0.63 |

| AChE Inhibition | - | 0.63 |

| Urease Inhibition | - | 1.21 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.